Enhanced Acidity Relative to Non-Halogenated Picolinic Acid Scaffolds
The predicted pKa of 4-bromo-6-fluoropicolinic acid (2.91 ± 0.10) is significantly lower than that of unsubstituted picolinic acid (pKa 5.39), indicating stronger acidity due to the electron-withdrawing effects of the bromo and fluoro substituents . This increased acidity enhances aqueous solubility at physiological pH and alters the compound's ionization state in biological media, which can be leveraged to fine-tune the pharmacokinetic properties of derived drug candidates. While direct experimental pKa data for regioisomeric bromofluoropicolinic acids are not publicly available, the predicted value for the target compound provides a quantifiable benchmark for comparing acid strength across halogenated picolinic acid libraries.
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | Predicted pKa = 2.91 ± 0.10 |
| Comparator Or Baseline | Unsubstituted picolinic acid, experimental pKa = 5.39 |
| Quantified Difference | ΔpKa ≈ 2.48 (stronger acid by ~300-fold in Ka) |
| Conditions | Predicted value (ACD/Labs algorithm); baseline experimental pKa at 25°C |
Why This Matters
A lower pKa translates to a greater proportion of the carboxylate anion at physiological pH, which can improve aqueous solubility and influence membrane permeability, making 4-bromo-6-fluoropicolinic acid a more hydrophilic building block than non-halogenated analogs for medicinal chemistry applications.
